molecular formula C3H6CaO4 B1148855 L-Glyceric acid hemicalcium salt CAS No. 14028-63-8

L-Glyceric acid hemicalcium salt

Cat. No.: B1148855
CAS No.: 14028-63-8
M. Wt: 146.16 g/mol
InChI Key: SFSPYQVJHDHQPR-DKWTVANSSA-N
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Description

L-Glyceric acid hemicalcium salt monohydrate is a calcium complex of L-(−)-glyceric acid (C₃H₆O₄), with the molecular formula C₆H₁₀CaO₈·H₂O and a molecular weight of 250.22 (anhydrous basis) . It is characterized by its chiral configuration, making it valuable in biochemical research for studying stereospecific reactions, enzyme mechanisms, and chiral catalysts . The compound’s optical activity is pH-dependent: at low pH (~2–2.5), its electronic circular dichroism (ECD) spectrum resembles free L-glyceric acid due to reduced calcium ion complexation .

Properties

CAS No.

14028-63-8

Molecular Formula

C3H6CaO4

Molecular Weight

146.16 g/mol

IUPAC Name

calcium;(2S)-2,3-dihydroxypropanoate

InChI

InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m0./s1

InChI Key

SFSPYQVJHDHQPR-DKWTVANSSA-N

SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2]

Isomeric SMILES

C([C@@H](C(=O)O)O)O.[Ca]

Canonical SMILES

C(C(C(=O)O)O)O.[Ca]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glyceric acid hemicalcium salt can be synthesized through the neutralization of L-glyceric acid with calcium hydroxide. The reaction typically involves dissolving L-glyceric acid in water and then adding calcium hydroxide slowly while maintaining the pH at a neutral level. The resulting solution is then evaporated to obtain the solid hemicalcium salt .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and controlled reaction conditions are crucial for industrial production to meet the quality standards required for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Glyceric acid hemicalcium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Glyceric acid hemicalcium salt is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of L-glyceric acid hemicalcium salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. It can also interact with calcium channels and transporters, influencing calcium homeostasis in cells .

Comparison with Similar Compounds

DL-Glyceric Acid Hemicalcium Salt Hydrate

  • Molecular Structure : Racemic mixture (D- and L-enantiomers); formula C₆H₁₀CaO₈·xH₂O (x = variable hydration) .
  • Key Differences: Stereochemistry: Unlike the enantiomerically pure L-form, the DL-form lacks chiral specificity, limiting its utility in stereochemical studies . Purity and Applications: ≥98% purity (GC); used as a non-chiral reagent in general organic synthesis . Commercial Availability: Sold by multiple suppliers (Carl Roth, Aladdin, CymitQuimica) at higher prices (e.g., €192.45/50 mg) compared to the L-form ($235/1 g) .

L-Threonic Acid Hemicalcium Salt

  • Molecular Structure : Contains an additional hydroxyl group; formula C₈H₁₂CaO₁₀ (MW = 310.28) .
  • Key Differences :
    • Functionality : The extra hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity in aqueous systems .
    • Applications : Primarily used as a biochemical intermediate in calcium transport studies and nutritional supplements .

5-Keto-D-Gluconic Acid Hemicalcium Salt

  • Molecular Structure : Larger carbohydrate derivative with a ketone group; formula C₁₂H₁₈CaO₁₄ .
  • Key Differences :
    • Biomedical Relevance : Used in therapeutic interventions for metabolic disorders, contrasting with L-glyceric acid’s role in basic biochemical research .
    • Complexation Behavior : The ketone group alters metal-binding properties compared to hydroxyl-rich glyceric acid derivatives.

Comparative Data Table

Property This compound Dthis compound L-Threonic Acid Hemicalcium Salt 5-Keto-D-Gluconic Acid Hemicalcium Salt
Molecular Formula C₆H₁₀CaO₈·H₂O C₆H₁₀CaO₈·xH₂O C₈H₁₂CaO₁₀ C₁₂H₁₈CaO₁₄
Molecular Weight 250.22 (anhydrous) 250.22 (anhydrous) 310.28 426.34
Stereochemistry Chiral (L-configuration) Racemic (DL) Chiral (L-configuration) Chiral (D-configuration)
Purity ≥95% ≥98% (GC) BR Grade (Biochemical Reagent) Not specified
Key Applications Chiral catalysis, ECD studies General synthesis Calcium transport, supplements Metabolic disease therapeutics
pH Sensitivity High (ECD changes at pH 2–2.5) Low Moderate Not studied
Price (1 g) $235.00 €192.45–901.95 Not available Not available

Research Findings and Practical Considerations

  • Optical Activity : The L-form’s ECD spectrum shows a broadband UV (170–280 nm) signal linked to its handedness, critical for proto-peptide and prebiotic chemistry studies .
  • Solubility : DL-glyceric acid’s racemic nature reduces its solubility in polar solvents compared to the L-form .
  • Stability : L-Threonic acid’s additional hydroxyl group may increase hygroscopicity, requiring stringent drying protocols .

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